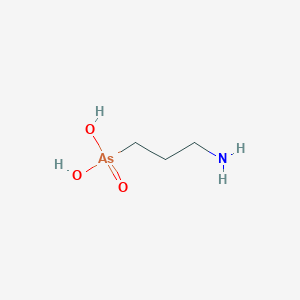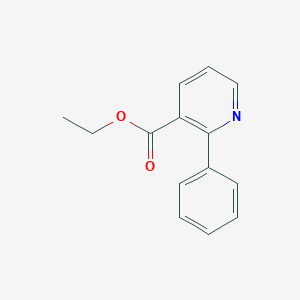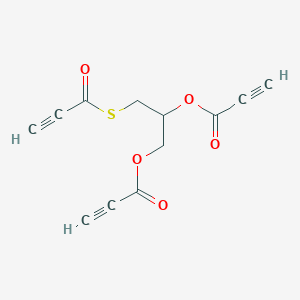
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, also known as PAPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PAPS is a sulfonate ester and is synthesized using a specific method that involves the use of various chemicals and reagents.
Mechanism Of Action
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate acts as a co-substrate for sulfotransferases, which catalyze the transfer of sulfate groups from (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate to a variety of acceptor molecules. This process is known as sulfation and is involved in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate are largely dependent on the specific enzymes and acceptor molecules involved in the sulfation process. However, (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been shown to play a critical role in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to work with. However, one of the limitations of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate is its relatively high cost compared to other sulfonate esters.
Future Directions
There are many potential future directions for the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in scientific research. One area of interest is the role of sulfation in the regulation of cancer cell growth and metastasis. Another potential direction is the development of new sulfotransferase inhibitors for the treatment of various diseases, including cancer and metabolic disorders. Additionally, the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in the synthesis of novel sulfated compounds for drug discovery is an area of active research.
Synthesis Methods
The synthesis of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate involves the reaction of propargyl alcohol with 3-mercaptopropionic acid to form propargyl 3-mercaptopropionate. The resulting compound is then reacted with propargyl chloroformate to form (2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, which is (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate.
Scientific Research Applications
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymes, including sulfotransferases, which are involved in the metabolism of drugs and xenobiotics. (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has also been used to study the role of sulfation in the regulation of biological processes, including the synthesis of hormones, neurotransmitters, and extracellular matrix components.
properties
CAS RN |
141923-05-9 |
|---|---|
Product Name |
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
Molecular Formula |
C12H8O5S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
InChI |
InChI=1S/C12H8O5S/c1-4-10(13)16-7-9(17-11(14)5-2)8-18-12(15)6-3/h1-3,9H,7-8H2 |
InChI Key |
SGWFGVQCRDTUQN-UHFFFAOYSA-N |
SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
Canonical SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
synonyms |
S,O,O'-tripropyryl-1-thioglycerol TPTG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



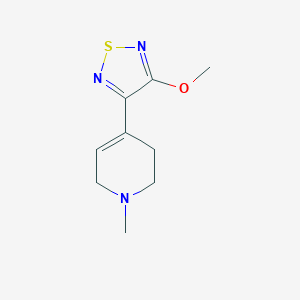
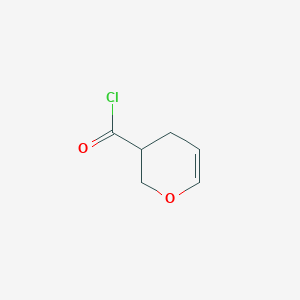
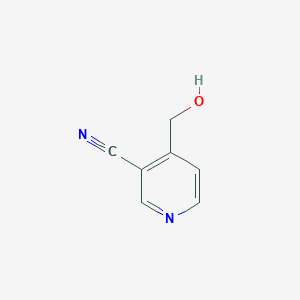
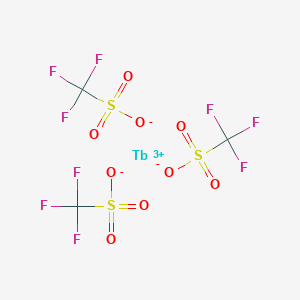
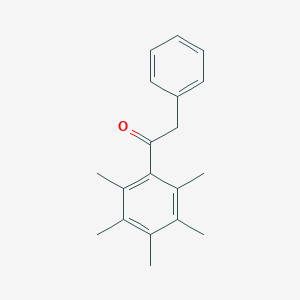
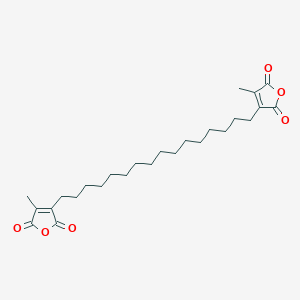
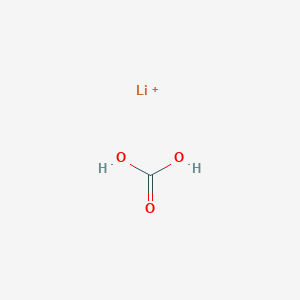
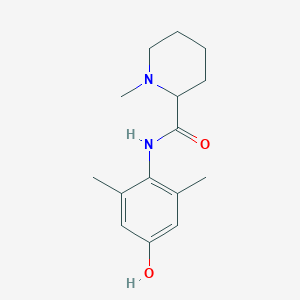
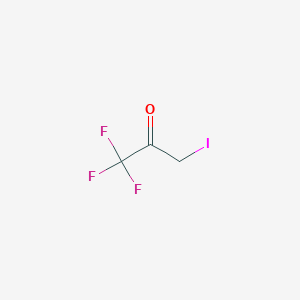
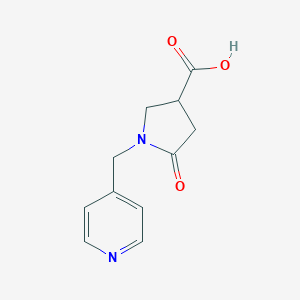
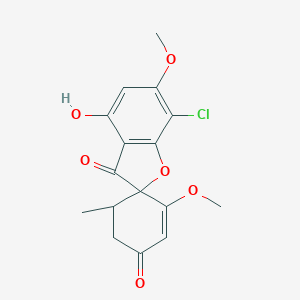
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
